molecular formula C7H4Na2O7S2 B107384 Sodium 4-formylbenzene-1,3-disulfonate CAS No. 33513-44-9

Sodium 4-formylbenzene-1,3-disulfonate

Cat. No. B107384
CAS RN: 33513-44-9
M. Wt: 310.2 g/mol
InChI Key: UUKHCUPMVISNFW-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of sodium benzene sulfonate derivatives can be achieved through different routes. For instance, the synthesis of sodium p-[1-(n-nonylthio)ethyl] benzene sulfonate is reported to start with ethylbenzene, yielding overall yields of 26% and 27% . Another synthesis approach is described for 3,3′-Disulfonated-4,4′-difluorodiphenyldisulfone sodium salt, which involves the reaction of fluorobenzene with thionyl chloride, followed by oxidation and sulfonation steps . These methods could potentially be adapted for the synthesis of sodium 4-formylbenzene-1,3-disulfonate by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of sodium benzene sulfonate derivatives can be complex. For example, a sodium complex with a three-dimensional network structure was synthesized using sodium 2-formylbenzenesulfonate and characterized by X-ray single crystal diffractometry . This suggests that sodium 4-formylbenzene-1,3-disulfonate could also form intricate crystal structures, which would require detailed analysis to understand fully.

Chemical Reactions Analysis

Sodium benzene sulfonate derivatives participate in various chemical reactions. Sodium 1-benzyl-1,4-dihydronicotinamide-4-sulfinate reacts with halogen compounds to give sulfones and other reduction products . The reactivity of sodium m-nitrobenzene sulfonate in the synthesis of a new class of 5-hydroxy benzopyrano-[4,3-c]pyridazin-3(2H)-ones is also noted . These examples indicate that sodium 4-formylbenzene-1,3-disulfonate could potentially engage in diverse chemical transformations, depending on the reaction conditions and the nature of the reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium benzene sulfonate derivatives can be inferred from their molecular structures and the nature of their substituents. For instance, the crystal structure of a sodium complex derived from a sulfonic acid radical suggests the possibility of hydrogen bonding and π-π stacking interactions . The disodium 4,5,6-trihydroxybenzene-1,3-disulfonate dihydrate is characterized by its coordination to sodium ions and an extensive network of hydrogen bonds . These findings imply that sodium 4-formylbenzene-1,3-disulfonate would likely exhibit similar properties, such as solubility in water, potential for forming coordination complexes, and the ability to participate in hydrogen bonding.

Scientific Research Applications

Application 1: Synthesis of Polymer Electrolyte Membranes

  • Summary of the Application : Sodium 4-formylbenzene-1,3-disulfonate is used in the synthesis of polymer electrolyte membranes . These membranes form a crucial component of electrochemical devices .

Application 2: Synthesis of Bactericidal Chitosan Derivatives

  • Summary of the Application : Sodium 4-formylbenzene-1,3-disulfonate is used in the synthesis of bactericidal chitosan derivatives . These derivatives have potential applications in cosmetic formulations, dermocosmetics, or the production of wound dressings .
  • Methods of Application or Experimental Procedures : In this study, new chitosan-based Schiff bases were synthesized using two aldehydes: Sodium 4-formylbenzene-1,3-disulfonate and 2-pyridine carboxaldehyde . The chitosan derivatives synthesized in this way demonstrated stronger antimicrobial activity .
  • Results or Outcomes : The Schiff base-containing polymers obtained in this study, with special hydrogel and antimicrobial properties, are very promising materials for potential use as a controlled-release formulation of both hydrophilic and hydrophobic drugs in cosmetic products for skin health .

Safety And Hazards

Sodium 4-formylbenzene-1,3-disulfonate can cause skin and eye irritation . Precautions should be taken while handling this compound, including wearing protective gloves, eye protection, and face protection .

Future Directions

Sodium 4-formylbenzene-1,3-disulfonate is used in the synthesis of polymer electrolyte membranes, which are crucial components of electrochemical devices . This suggests potential applications in the field of electrochemistry.

Relevant Papers Unfortunately, the search results did not provide specific papers related to Sodium 4-formylbenzene-1,3-disulfonate .

properties

IUPAC Name

disodium;4-formylbenzene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O7S2.2Na/c8-4-5-1-2-6(15(9,10)11)3-7(5)16(12,13)14;;/h1-4H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKHCUPMVISNFW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])C=O.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Na2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80889714
Record name 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 4-formylbenzene-1,3-disulfonate

CAS RN

33513-44-9
Record name 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033513449
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenedisulfonic acid, 4-formyl-, sodium salt (1:2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80889714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disodium 4-formylbenzene-1,3-disulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
ZW Lai, A Gomez‐Auli, EJ Keller, B Mayer… - …, 2015 - Wiley Online Library
Protein N‐termini provide useful information for the understanding of posttranslational processing of proteins. The majority of proteins undergo N‐terminal processing, such as …
Y Wei, R Sa, Q Li, K Wu - Dalton Transactions, 2015 - pubs.rsc.org
The mixed-lanthanide metal–organic frameworks (M'LnMOFs) applied for accurate, non-invasive and self-reference temperature measurements have been only recently recognized. It …
Number of citations: 86 pubs.rsc.org
ZW Lai, O Schilling - Matrix Metalloproteases: Methods and Protocols, 2017 - Springer
Differential proteolytic processing, for example by matrix metalloproteases (MMPs), has been recognized as an important hallmark in numerous pathological conditions. One crucial …
Number of citations: 3 link.springer.com
HS Soo, A Agiral, A Bachmeier… - Journal of the American …, 2012 - ACS Publications
Tight control of charge transport from a visible light sensitizer to a metal oxide nanoparticle catalyst for water oxidation is a critical requirement for developing efficient artificial …
Number of citations: 61 pubs.acs.org
G Gallo, U Barcick, C Coelho, M Salardani… - Peptides, 2022 - Elsevier
The main protease M pro of SARS-CoV-2 is a well-studied major drug target. Additionally, it has been linked to this virus’ pathogenicity, possibly through off-target effects. It is also an …
Number of citations: 3 www.sciencedirect.com
Z Liu, Y Zhou, J Liu, J Chen, AJR Heck… - TrAC Trends in Analytical …, 2019 - Elsevier
Reductive methylation is a highly reactive and selective chemical labeling method and plays an important role in proteomic analysis. Various applications of reductive methylation have …
Number of citations: 19 www.sciencedirect.com
T Liberato, I Fukushima, ES Kitano, SMT Serrano… - Journal of …, 2019 - Elsevier
The comprehensive profiling of the repertoire of secreted proteins from cancer cells samples provides information on the signaling events in oncogenesis as well as on the cross-talk …
Number of citations: 2 www.sciencedirect.com
J Mayne, Z Ning, X Zhang, AE Starr, R Chen… - Analytical …, 2016 - ACS Publications
Over 17,000 papers related to proteomics have been published since our 2011− 2013 review. A subset are true gems reporting amazing applications of proteomics to better understand …
Number of citations: 72 pubs.acs.org
SL Ratiometric
Number of citations: 0

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